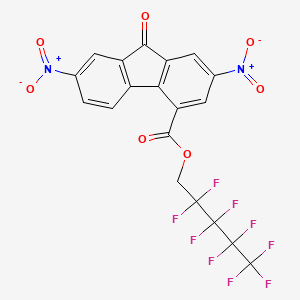
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is a useful research compound. Its molecular formula is C19H7F9N2O7 and its molecular weight is 546.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photoluminescence and Base Doping
Ranger, Rondeau, and Leclerc (1997) explored the photoluminescence properties of well-defined poly(2,7-fluorene) derivatives, including those related to 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate. These derivatives exhibit blue emission in solution with high quantum yields, making them promising for blue-light-emitting devices. Furthermore, novel acidic polyfluorene derivatives synthesized from these compounds demonstrated electrical conductivities upon base doping, suggesting potential applications in the preparation of air-stable electron-injecting electrodes (Ranger, Rondeau, & Leclerc, 1997).
Synthesis and Acetolysis
Guzik and Colter (1965) focused on the synthesis and acetolysis of dinitro-9-fluorenyl p-toluenesulfonates, closely related to the compound . Their study provides insights into the synthetic pathways and reactions of fluorene derivatives, which is essential for understanding and manipulating these compounds in various scientific applications (Guzik & Colter, 1965).
Solid Phase Synthesis Applications
Bleicher, Lutz, and Wuethrich (2000) reported on the use of fluorene derivatives, similar to the compound , in solid phase synthesis. They developed new linkers based on 9-(4-hydroxyphenyl)-9H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, demonstrating higher acid stability compared to standard trityl resins. This indicates a potential application of such compounds in the immobilization and modification of acids and amines (Bleicher, Lutz, & Wuethrich, 2000).
Polymer Modification and Properties
Tkachev, Tverskoi, Smirnova, Zubov, and Andriyevskii (1990) explored the acylation of copolymers using the acid chloride of 2,7-dinitro-9-fluorenone-4-carboxylic acid, a compound similar to the one of interest. They demonstrated polymeric effects on acylation and linked variations in reaction rates to the “neighbor” effect. This research underscores the significance of fluorene derivatives in modifying polymer properties and behavior (Tkachev et al., 1990).
Applications in Light-Emitting Devices
Liu et al. (2007) synthesized a novel copolymer incorporating fluorene units for use in light-emitting diodes. The copolymer, alternating 2,7-fluorene-co-3,9-carbazole, showed extremely color-stable blue emission, indicating the potential of fluorene derivatives in flat-panel display applications (Liu et al., 2007).
Photocatalysis in Organic Synthesis
Chen, Lu, and Wang (2019) utilized 3-amino-9H-fluorene-2,4-dicarbonitriles, structurally related to the compound , as photocatalysts in the decarboxylative arylation of amino acids. This highlights the potential use of fluorene derivatives as photocatalysts in organic synthesis, particularly in light-driven reactions (Chen, Lu, & Wang, 2019).
特性
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxofluorene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F9N2O7/c20-16(21,17(22,23)18(24,25)19(26,27)28)6-37-15(32)12-5-8(30(35)36)4-11-13(12)9-2-1-7(29(33)34)3-10(9)14(11)31/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCCBMOJCAAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F9N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B3014806.png)
![1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3014807.png)
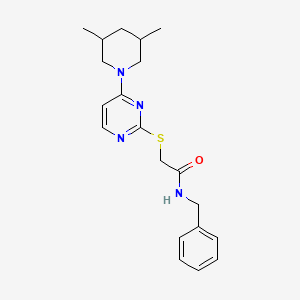

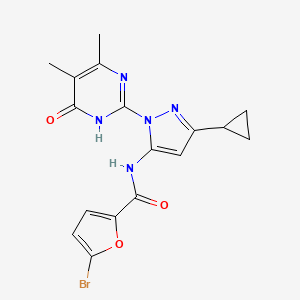
![N-(2,5-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B3014817.png)
![2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide](/img/structure/B3014819.png)

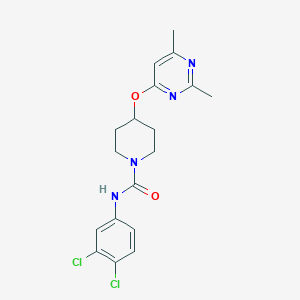

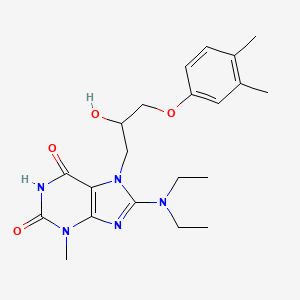
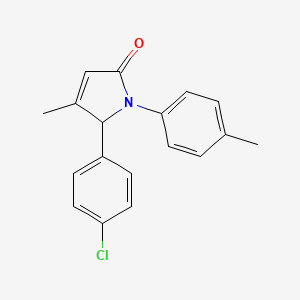

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014829.png)
